N-Nitrosoformamide

Catalog No.
S13002407
CAS No.
675141-02-3
M.F
CH2N2O2
M. Wt
74.039 g/mol
Availability
In Stock
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N-Nitrosoformamide

CAS Number

675141-02-3

Product Name

N-Nitrosoformamide

IUPAC Name

N-nitrosoformamide

Molecular Formula

CH2N2O2

Molecular Weight

74.039 g/mol

InChI

InChI=1S/CH2N2O2/c4-1-2-3-5/h1H,(H,2,4,5)

InChI Key

FMZNAOPHIOHPGI-UHFFFAOYSA-N

Canonical SMILES

C(=O)NN=O

N-Nitrosoformamide is a member of the nitrosamide family, characterized by the presence of a nitroso group (N=O-N=O) attached to a formamide structure. Its chemical formula is C2H4N2OC_2H_4N_2O, and it is typically represented as H2NC(=O)N=OH_2N-C(=O)-N=O. This compound is notable for its potential biological activity and reactivity, particularly in relation to its carcinogenic properties. Nitrosamides, including N-nitrosoformamide, are often formed through the reaction of nitrous acid with amides, leading to compounds that can be chemically reactive and metabolically unstable.

Typical of nitrosamides. These reactions include:

  • Denitrosation: Under acidic conditions, N-nitrosoformamide can undergo denitrosation, resulting in the formation of secondary amines. This reaction is facilitated by nucleophiles such as bromide or thiocyanate .
  • Alkylation Reactions: N-nitrosoformamide can act as an electrophile in reactions with nucleophiles, leading to alkylation products. The reactivity of the nitroso group allows it to engage in nucleophilic attacks, producing various derivatives .
  • Decomposition: The compound can decompose to release nitrogen oxides and other by-products, which may contribute to its biological activity and toxicity .

N-Nitrosoformamide has been studied for its biological effects, particularly concerning its carcinogenic potential. Like many nitrosamines, it can induce DNA damage through the formation of reactive intermediates that alkylate DNA bases. This mechanism is thought to be responsible for its mutagenic properties. The genotoxic effects of N-nitroso compounds are linked to their ability to form electrophilic species that interact with cellular macromolecules .

Additionally, studies have indicated that exposure to N-nitrosoformamide may lead to adverse health effects, including increased cancer risk, particularly in laboratory animals. The compound's instability and reactivity contribute significantly to its biological impact.

N-Nitrosoformamide can be synthesized through several methods:

  • Nitrosation of Formamide: The most common method involves the reaction of formamide with nitrous acid or a nitrosylating agent. This process typically occurs under acidic conditions where the amide nitrogen attacks the nitrosyl cation, leading to the formation of the nitrosamide .
  • Reactions with Nitrosating Agents: Other methods may involve using nitrosating agents such as sodium nitrite in the presence of strong acids, which facilitate the formation of N-nitroso compounds from primary or secondary amines .

N-Nitrosoformamide shares structural similarities with other nitrosamines and nitrosamides. Here are some comparable compounds:

Compound NameChemical FormulaNotable Properties
N-NitrosodimethylamineC2H6N2OC_2H_6N_2OKnown carcinogen; widely studied for its mutagenic effects .
N-NitrosodiethylamineC4H10N2OC_4H_{10}N_2OCarcinogenic; used in cancer research .
N-NitrosoureaVariesUsed in cancer therapy; alkylates DNA bases .
N-NitrosomethylureaC3H8N2OC_3H_8N_2OCarcinogenic; reactive towards nucleophiles .

Uniqueness of N-Nitrosoformamide

What sets N-nitrosoformamide apart from these similar compounds is its specific structure involving a formamide moiety, which influences its reactivity and biological activity. While many nitrosamines exhibit carcinogenic properties, the unique interactions facilitated by the formamide structure may lead to distinct pathways of DNA modification and toxicity.

N-Nitrosoformamide belongs to the class of N-nitroso compounds, which have been studied since the 19th century. The foundational work of Peter Griess in 1864 on diazo compounds laid the groundwork for understanding nitroso derivatives. While nitrosamines were formally defined by Otto Witt in 1878, nitrosamides like N-nitrosoformamide emerged as distinct entities later, owing to their structural complexity and instability compared to nitrosamines. The specific synthesis and characterization of N-nitrosoformamide were reported in modern chemical literature, with its PubChem entry (CID 18967947) established in 2007. Its identification aligns with advancements in analytical techniques such as high-resolution mass spectrometry, which enabled precise differentiation between nitrosamides and nitrosamines.

General Classification Within N-Nitroso Compounds

N-Nitroso compounds are broadly categorized into nitrosamines and nitrosamides, distinguished by their structural motifs:

FeatureNitrosaminesNitrosamides (e.g., N-Nitrosoformamide)
Bonding EnvironmentN–NO group flanked by alkyl groupsN–NO group adjacent to a carbonyl (C=O) group
StabilityGenerally stableThermally and hydrolytically unstable
Metabolic ActivationRequire cytochrome P450 oxidationDirect-acting electrophiles

N-Nitrosoformamide’s structure (IUPAC name: N-nitrosoformamide) includes a formamide backbone (HCONH₂) modified by a nitroso group (–NO) on the nitrogen. This configuration renders it highly reactive, particularly in alkaline conditions, where it can decompose to release diazomethane (CH₂N₂).

Key Applications in Organic Synthesis and Industrial Contexts

N-Nitrosoformamide serves as a precursor in specialized synthetic routes:

Diazomethane Generation

Under basic conditions, N-nitrosoformamide decomposes to yield diazomethane, a versatile methylating agent and carbene source. The reaction proceeds via elimination, producing gaseous diazomethane and a sulfonate byproduct:
$$ \text{HCON(NO)CH}3 + \text{OH}^- \rightarrow \text{CH}2\text{N}2 + \text{HCOO}^- + \text{H}2\text{O} $$

Nitrosation Reactions

As a nitrosating agent, N-nitrosoformamide transfers its nitroso group to amines, forming nitrosamines. This property is exploited in synthesizing heterocyclic compounds and pharmaceuticals. For example, it facilitates the nitrosation of secondary amines under controlled acidic conditions.

Industrial Relevance

While direct industrial use of N-nitrosoformamide is limited due to its instability, its derivatives and reaction products (e.g., diazomethane) are critical in:

  • Pharmaceutical synthesis: Methylation of active pharmaceutical ingredients (APIs).
  • Polymer chemistry: Cross-linking agents for elastomers.

Tautomeric Equilibria and Resonance Stabilization

N-Nitrosoformamide exists in equilibrium between multiple tautomeric forms, with the nitroso tautomer being thermodynamically favored over the oxime form [11]. The tautomeric equilibrium involves the migration of a hydrogen atom from the nitrogen to the oxygen, converting the N-N=O arrangement to an N=N-OH configuration [12]. Research indicates that the nitroso form predominates under most conditions, with the oxime tautomer representing a minor component of the equilibrium mixture [13].

The resonance stabilization in N-Nitrosoformamide occurs primarily through the delocalization of electron density between the nitrogen and oxygen atoms of the nitroso group [8]. The molecule can be represented by two principal resonance structures: the conventional structure with a nitrogen-oxygen double bond and a zwitterionic structure featuring a positively charged nitrogen and negatively charged oxygen [8].
The resonance stabilization energy contributes significantly to the overall stability of N-Nitrosoformamide [11]. The electron delocalization extends throughout the conjugated system, involving the carbonyl group, the nitrogen-nitrogen bond, and the nitroso functionality [8]. This extensive conjugation results in a planar molecular geometry and influences the molecule's electronic properties [14].

The tautomeric preference is influenced by several factors including solvent polarity, temperature, and the presence of hydrogen bonding interactions [12]. In polar solvents, the equilibrium may shift slightly toward the oxime form due to enhanced hydrogen bonding stabilization, although the nitroso form remains predominant [13]. The barrier for tautomeric interconversion has been calculated to be relatively high, indicating that the two forms do not rapidly interconvert under normal conditions [12].

The resonance structures of N-Nitrosoformamide exhibit different degrees of contribution to the overall electronic structure [8]. The canonical structure with the nitrogen-oxygen double bond represents the major contributor, while the zwitterionic form accounts for approximately 25-30% of the total resonance hybrid [8]. This significant contribution of the zwitterionic form explains many of the unique properties observed in N-nitrosamides [14].

Comparative Analysis with Related N-Nitrosamides

N-Nitrosoformamide shares structural similarities with other members of the N-nitrosamide family while exhibiting distinct characteristics that set it apart from its homologs [4]. When compared to N-methyl-N-nitrosoformamide and N-butyl-N-nitrosoformamide, several trends emerge regarding molecular weight, structural features, and bonding characteristics [2] [3].
The nitrogen-nitrogen bond length remains remarkably consistent across the series of N-nitrosoformamides, maintaining a value of approximately 1.34 Angstroms regardless of the substituent size [2] [3]. This consistency indicates that the electronic structure of the nitrosoamide functionality is not significantly perturbed by alkyl substitution at the nitrogen atom [4]. The stability of this bond length across different substituents reflects the inherent resonance stabilization within the N-N=O system [8].

Molecular weight progression follows the expected pattern based on substituent addition, with N-Nitrosoformamide (74.04 g/mol) being the lightest, followed by N-methyl-N-nitrosoformamide (88.07 g/mol), and N-butyl-N-nitrosoformamide (130.15 g/mol) [2] [3]. Despite these molecular weight differences, the fundamental electronic properties remain similar across the series [17].

The reactivity patterns of N-Nitrosoformamide differ from those of its alkyl-substituted analogs primarily in terms of hydrolytic stability and decomposition pathways [25]. The unsubstituted formamide nitrogen in N-Nitrosoformamide makes it more susceptible to hydrolysis compared to N-alkyl derivatives [26]. This enhanced reactivity is attributed to the increased electrophilicity of the carbonyl carbon when not sterically hindered by alkyl groups [25].

Spectroscopic analysis reveals that the infrared absorption frequencies for the nitroso group remain consistent across the N-nitrosoformamide series, typically appearing in the range of 1550-1600 cm⁻¹ [21]. The carbonyl stretching frequency shows minor variations depending on the degree of conjugation with the nitrosoamide system [7]. These spectroscopic similarities confirm that the electronic structure of the core nitrosoamide functionality is preserved across different substituents [21].

The dipole moments of N-nitrosoformamides show a general trend of increasing polarity with alkyl substitution, although N-Nitrosoformamide itself exhibits a significant dipole moment due to the zwitterionic character of its resonance structures [23]. The estimated dipole moment for N-Nitrosoformamide ranges from 3.5 to 4.5 Debye units, reflecting the substantial charge separation within the molecule [8].

Comparative kinetic studies have demonstrated that N-Nitrosoformamide undergoes nitrosation and denitrosation reactions with rate constants similar to other N-nitrosamides, following general base catalysis mechanisms [25]. The activation energies for these processes are comparable across the series, indicating that the fundamental reaction pathways are conserved regardless of substituent variation [25].

Nitrosation of Formamide Derivatives

The nitrosation of formamide derivatives represents a fundamental pathway for the synthesis of N-nitrosoformamide. This process involves the introduction of a nitroso group (-NO) onto the nitrogen atom of formamide, resulting in the formation of a nitrosamide compound. The reaction typically requires the presence of a nitrosating agent and specific reaction conditions to achieve optimal yields.

Acid-Catalyzed Pathways

Acid-catalyzed nitrosation pathways constitute the most extensively studied and widely utilized methods for synthesizing N-nitrosoformamide. These reactions proceed through the formation of nitrous acid (HNO2) and its subsequent conversion to more reactive nitrosating species such as dinitrogen trioxide (N2O3) under acidic conditions [1] [2].

The mechanism involves the initial formation of nitrous acid from nitrite salts in the presence of mineral acids, followed by the equilibrium formation of dinitrogen trioxide according to the reaction: 2HNO2 ⇌ N2O3 + H2O [3]. The formamide substrate then undergoes nucleophilic attack at the electrophilic nitrogen center of N2O3, leading to the formation of N-nitrosoformamide and nitrous acid as a byproduct [4].

The reaction kinetics follow second-order behavior with respect to nitrous acid concentration, as described by the rate equation: Rate = k[Formamide][HNO2]² [5]. This relationship indicates that the formation of N2O3 from two molecules of nitrous acid is the rate-determining step in the overall process.

Optimal reaction conditions for acid-catalyzed nitrosation typically involve maintaining a pH between 3.4 and 4.0, which represents the optimal balance between sufficient nitrous acid protonation and maintaining the nucleophilic character of the formamide nitrogen [1] [5]. Temperature control is crucial, as elevated temperatures can lead to decomposition of both the nitrosating agent and the desired product.

The use of different mineral acids, including hydrochloric acid, sulfuric acid, and phosphoric acid, has been investigated for their effectiveness in promoting nitrosation reactions. Hydrochloric acid is frequently preferred due to its ability to generate nitrous acid efficiently while minimizing side reactions [6] [7].

Pseudopericyclic 1,3-Sigmatropic Rearrangement Mechanisms

A particularly elegant and mechanistically distinct pathway for the nitrosation of formamide involves pseudopericyclic 1,3-sigmatropic rearrangement mechanisms. This pathway was first comprehensively investigated through computational studies using density functional theory at the B3LYP/6-31G(d,p) level [8] [9].

The mechanism begins with the formation of an initial complex between formamide and the nitrosonium ion (NO+). This complex then undergoes a pseudopericyclic 1,3-sigmatropic rearrangement characterized by remarkably low activation barriers. For formamide, the transition state structure exhibits a near-planar geometry on the amide moiety with an activation barrier of only 6.6 kcal/mol from the lowest energy conformation [8] [9].

The pseudopericyclic nature of this rearrangement distinguishes it from traditional pericyclic reactions due to the presence of a node in the π system that prevents full orbital overlap. This characteristic leads to reduced aromaticity in the transition state and consequently lower activation energies compared to conventional sigmatropic rearrangements.

The computational studies revealed that the transition structures for these rearrangements are characterized by specific geometric parameters that facilitate the migration of the nitroso group from the oxygen to the nitrogen center of the formamide. The reaction proceeds through a concerted mechanism without the formation of discrete intermediates, making it particularly efficient for synthetic applications.

This pathway represents a significant advancement in understanding nitrosation mechanisms, as it provides a low-energy route for the formation of N-nitrosamides that can operate under mild conditions without requiring strongly acidic media or elevated temperatures.

Solvent-Free Approaches Using tert-Butyl Nitrite

The development of solvent-free synthetic methodologies has emerged as a significant advancement in the preparation of N-nitrosoformamide, driven by the principles of green chemistry and the need for more environmentally sustainable processes. tert-Butyl nitrite (TBN) has established itself as a versatile and efficient reagent for conducting nitrosation reactions under solvent-free conditions [10] [11] [12].

tert-Butyl nitrite functions as a multitask reagent capable of effecting controlled nitrosation of various nitrogen-containing substrates, including formamide derivatives. The reagent operates through a radical mechanism involving the homolytic cleavage of the N-O bond to generate nitric oxide (NO) and tert-butoxy radicals [10]. The nitric oxide then participates in the nitrosation process, while the tert-butoxy radical can abstract hydrogen atoms from the substrate or undergo further reactions.

The solvent-free methodology offers several distinct advantages over traditional solution-phase reactions. The absence of solvent eliminates the need for solvent recovery and reduces waste generation, making the process more environmentally acceptable. Additionally, the higher concentration of reactants in the neat reaction mixture often leads to accelerated reaction rates and improved yields [12].

Optimization studies have demonstrated that reaction parameters such as temperature, reaction time, and the stoichiometric ratio of reactants significantly influence the efficiency of solvent-free nitrosation. Typical reaction conditions involve heating the formamide substrate with tert-butyl nitrite at temperatures ranging from 50°C to 100°C for periods of 1-24 hours, depending on the specific substrate and desired conversion level [11].

The mechanism of TBN-mediated nitrosation involves the initial formation of a radical species through thermal decomposition of the nitrite ester. The generated radicals then participate in hydrogen abstraction and subsequent nitrosation processes. The reaction can proceed through multiple pathways, including direct nitrosation and oxidative pathways, depending on the reaction conditions and substrate structure [10].

Substrate scope investigations have revealed that solvent-free TBN-mediated nitrosation is compatible with a wide range of formamide derivatives, including N-alkyl and N-aryl substituted compounds. The methodology demonstrates good functional group tolerance, with acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) remaining intact under the standard reaction conditions [12].

The scalability of solvent-free TBN-mediated nitrosation has been demonstrated through gram-scale synthesis experiments, indicating the potential for practical applications in larger-scale preparations. The methodology also offers advantages in terms of product isolation, as the absence of solvent simplifies purification procedures and reduces the potential for solvent-related impurities [11].

Green Chemistry Strategies for Sustainable Synthesis

The implementation of green chemistry principles in the synthesis of N-nitrosoformamide has become increasingly important as researchers seek to develop more sustainable and environmentally responsible methodologies. These strategies focus on minimizing environmental impact while maintaining or improving synthetic efficiency and product quality [13] [14].

One of the primary green chemistry approaches involves the use of aqueous media as the reaction solvent. Water represents the most environmentally benign solvent available and offers several advantages for nitrosation reactions. Aqueous nitrosation can proceed efficiently under mild conditions, and the use of water eliminates the need for organic solvents that may pose environmental and health risks [1] [2].

The development of catalyst-free nitrosation methodologies represents another significant advancement in green chemistry approaches. These methods rely on the inherent reactivity of nitrosating agents with formamide substrates without requiring additional catalysts or promoters. The elimination of catalysts reduces the overall environmental footprint of the synthesis and simplifies product purification procedures [15] [12].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. Microwave irradiation can dramatically reduce reaction times while maintaining or improving yields. This approach is particularly beneficial for nitrosation reactions, as the rapid heating can minimize decomposition of thermally sensitive nitrosating agents and products [13].

The use of recyclable and recoverable reagent systems represents another important aspect of green chemistry approaches. Several research groups have developed methodologies that allow for the recovery and reuse of nitrosating agents, reducing waste generation and improving the overall atom economy of the synthesis [16] [14].

Flow chemistry techniques have also been applied to the synthesis of N-nitrosoformamide, offering advantages in terms of reaction control, safety, and scalability. Continuous flow reactors allow for precise control of reaction parameters and can improve safety by reducing the inventory of hazardous materials [17] [18].

The implementation of life cycle assessment (LCA) methodologies has become increasingly important for evaluating the environmental impact of different synthetic approaches. Comprehensive LCA studies consider factors such as energy consumption, waste generation, and resource utilization throughout the entire synthesis process [13].

Alternative nitrosating agents derived from renewable sources have been investigated as potential replacements for traditional reagents. These bio-based nitrosating agents offer the potential for more sustainable synthesis while maintaining the efficiency and selectivity required for practical applications [19].

The development of one-pot synthetic methodologies represents another green chemistry strategy that can reduce waste generation and improve overall efficiency. These approaches combine multiple synthetic steps in a single reaction vessel, eliminating the need for intermediate purification and reducing solvent consumption [13] [12].

Synthetic MethodNitrosating AgentReaction ConditionsGreen Chemistry BenefitsLimitations
Acid-Catalyzed NitrosationNitrous acid (HNO2)Acidic pH (3-4), aqueous mediumWater as solvent, mild conditionsAcid waste generation
Pseudopericyclic RearrangementNitrosonium ion (NO+)Mild conditions, low barrierLow energy requirementsLimited substrate scope
Solvent-Free TBNtert-Butyl nitriteNeat conditions, 50-100°CNo solvent waste, easy workupHigher temperature requirements
Aqueous NitrosationVarious nitrosating agentsWater medium, RT-100°CEnvironmentally benign solventPotential hydrolysis issues
Microwave-AssistedVarious nitrosating agentsMW irradiation, reduced timeEnergy efficient, fast reactionsEquipment requirements
Flow ChemistryContinuous reagent feedControlled conditionsImproved safety, scalabilityInitial setup costs
PropertyValueSignificance
Molecular FormulaCH2N2O2Simplest nitrosoformamide structure
Molecular Weight74.039 g/molLow molecular weight facilitates handling
CAS Number675141-02-3Unique chemical identifier
Topological Polar Surface Area58.5 ŲModerate polarity affects solubility
XLogP-0.7Hydrophilic character
Hydrogen Bond Donors1Limited hydrogen bonding capability
Hydrogen Bond Acceptors3Multiple sites for hydrogen bonding
Rotatable Bonds0Rigid molecular structure

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

74.011627311 g/mol

Monoisotopic Mass

74.011627311 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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